Methyl 2,4-dichloro-3-formylbenzoate
Description
Methyl 2,4-dichloro-3-formylbenzoate is a chlorinated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 2 and 4, a formyl group (-CHO) at position 3, and a methyl ester (-COOCH₃) at position 1. Its molecular formula is C₉H₅Cl₂O₃, with a molecular weight of 247.03 g/mol (calculated from HRMS data in ). This compound is synthetically significant due to its reactive formyl group, which enables further functionalization, and its chlorinated aromatic system, which enhances stability and influences electronic properties. It is typically synthesized via low-temperature lithiation reactions, as seen in the preparation of its tert-butyl analog (discussed below).
Properties
Molecular Formula |
C9H6Cl2O3 |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
methyl 2,4-dichloro-3-formylbenzoate |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3 |
InChI Key |
YYNDTSNUQWSZEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
tert-Butyl 2,4-Dichloro-3-Formylbenzoate (Structural Analog)
Key Differences :
- Ester Group: The tert-butyl ester (C₁₁H₁₃Cl₂O₂) has a bulkier tert-butyl (-OC(CH₃)₃) group instead of the methyl ester (-COOCH₃).
- Synthetic Route : Both compounds are synthesized using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at temperatures below −70°C. However, the tert-butyl variant may exhibit slower reaction kinetics due to steric effects during esterification.
- Applications : The tert-butyl derivative is often used in pre-clinical pharmaceutical research (e.g., as a precursor for inverse agonists), while the methyl ester’s smaller size may favor applications in catalysis or polymer chemistry.
Table 1: Structural Comparison
Chlorinated Benzoate Derivatives
Dehydroabietic Acid Methyl Ester
- Structure: A diterpenoid methyl ester with a fused tricyclic system and a single chlorine substitution ().
- Comparison : Unlike this compound, this compound lacks a formyl group and aromatic chlorination. Its biological activity (e.g., antimicrobial) derives from its diterpene骨架, whereas the target compound’s reactivity is driven by its electron-deficient aromatic ring.
4-Chlorobenzophenone (Impurity Analog)
- Structure : A diaryl ketone with a single chlorine substituent ().
- Comparison : The absence of an ester and formyl group limits its utility in esterification or aldehyde-based reactions. However, both compounds share chlorine-induced electronic effects, making them useful in UV-stabilization applications.
Formyl-Containing Compounds
3-Methylbenzaldehyde
- Structure : A simple benzaldehyde derivative with a methyl group at position 3 ().
- Comparison : The formyl group in both compounds enables nucleophilic additions (e.g., Grignard reactions). However, the absence of chlorine and ester functionalities in 3-Methylbenzaldehyde reduces its steric and electronic complexity, making it less versatile in pharmaceutical synthesis.
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